molecular formula C18H26N2O4S B7148041 N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide

Cat. No.: B7148041
M. Wt: 366.5 g/mol
InChI Key: RTQRHJABGVAPFE-UHFFFAOYSA-N
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Description

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a dioxane moiety

Properties

IUPAC Name

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-2-7-20(18(22)16-4-3-12-25-16)14-5-8-19(9-6-14)17(21)15-13-23-10-11-24-15/h3-4,12,14-15H,2,5-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQRHJABGVAPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCN(CC1)C(=O)C2COCCO2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-methylthiophene-2-carboxamide
  • N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-ethylthiophene-2-carboxamide

Uniqueness

N-[1-(1,4-dioxane-2-carbonyl)piperidin-4-yl]-N-propylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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